molecular formula C11H18BNO5S B3023317 (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 1003298-86-9

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B3023317
CAS No.: 1003298-86-9
M. Wt: 287.15
InChI Key: URMKPGLOFMAUIZ-UHFFFAOYSA-N
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Description

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS 1003298-86-9) is a specialized aryl boronic acid building block of significant interest in medicinal chemistry and agrochemical research. With the molecular formula C 11 H 18 BNO 5 S and a molecular weight of 287.14, this compound is characterized by its boronic acid functional group and a diethylsulfamoyl moiety. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction, which is pivotal for creating novel carbon-carbon bonds in drug discovery programs . Boronic acids, in general, have gained prominence in drug discovery due to their ability to form reversible covalent bonds with biological targets. The empty p-orbital of the boron atom allows it to act as a Lewis acid, facilitating interactions with nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is the basis for several FDA-approved boron-containing drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The diethylsulfamoyl group in this particular compound can enhance its pharmacokinetic properties and influence its selectivity, making it a promising candidate for developing new enzyme inhibitors . Beyond pharmaceuticals, boron-containing compounds are being actively explored in agrochemicals for their potential as fungicides, insecticides, and plant growth regulators, offering novel mechanisms of action to combat resistance . For research purposes, this compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKPGLOFMAUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657425
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-03-8
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or the phenyl ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include phenols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and protein labeling. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl and Methoxy Substitutions

The following compounds share the core phenylboronic acid scaffold with sulfamoyl and methoxy groups but differ in substituents on the sulfamoyl nitrogen:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid 1003298-86-9 C₁₀H₁₆BNO₅S 273.12 Diethylamine on sulfamoyl
(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid 874459-70-8 C₉H₁₄BNO₅S 259.09 Dimethylamine on sulfamoyl
(3-(N-Cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid 874459-67-3 C₁₃H₂₀BNO₅S 313.18 Cyclohexylamine on sulfamoyl
(3-(N-Isopropylsulfamoyl)-4-methoxyphenyl)boronic acid 874459-65-1 C₁₀H₁₆BNO₅S 273.12 Isopropylamine on sulfamoyl

Key Observations :

  • Electronic Effects : All compounds feature a sulfamoyl group (-SO₂NHR), which is electron-withdrawing, but the methoxy group (-OMe) at the para position donates electrons. This balance influences their reactivity in cross-coupling reactions .

Fluorinated Analogues

Replacing the methoxy group with fluorine alters electronic properties and biological interactions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
(3-(N,N-Diethylsulfamoyl)-4-fluorophenyl)boronic acid 1704121-64-1 C₁₀H₁₅BFNO₄S 275.10 Fluoro instead of methoxy

Comparison :

  • This could reduce nucleophilicity in Suzuki reactions compared to the methoxy analogue .
  • Biological Activity : Fluorinated boronic acids often exhibit improved metabolic stability and target binding in drug discovery, suggesting this analogue may have distinct pharmacological profiles .

Derivatives with Alternative Substituents

Other boronic acids with sulfamoyl groups but differing substitution patterns:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
4-(N,N-Dimethylsulfamoyl)phenylboronic acid 913835-83-3 C₈H₁₂BNO₅S 245.06 No methoxy group; sulfamoyl at para
(3-Formyl-4-methoxyphenyl)boronic acid 121124-97-8 C₈H₉BO₄ 179.97 Formyl group instead of sulfamoyl

Comparison :

  • Reactivity in Cross-Coupling : The absence of a sulfamoyl group in (3-Formyl-4-methoxyphenyl)boronic acid increases its nucleophilicity, making it more reactive in Suzuki reactions than sulfamoyl-containing analogues .
  • Biological Applications: Sulfamoyl groups enhance interactions with enzymes (e.g., penicillin-binding proteins), suggesting the diethylsulfamoyl variant may outperform non-sulfamoyl derivatives in antibiotic research .

Suzuki-Miyaura Coupling Efficiency

The reactivity of this compound is influenced by its substituents:

  • Electron-Donating Methoxy Group : Enhances nucleophilicity at the boronic acid site, promoting transmetallation in cross-coupling reactions .

Comparative Data :

  • In reactions with 2,6-dibromoaniline, 4-methoxyphenyl boronic acid achieved 62% yield , while 4-methylphenyl boronic acid (less deactivated) gave 96% yield .
  • The diethylsulfamoyl group’s steric bulk may further reduce yields compared to smaller substituents (e.g., dimethyl or isopropyl) .

Biological Activity

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is a unique organoboron compound notable for its structural features, which include a boronic acid group attached to a phenyl ring substituted with both a methoxy group and a diethylsulfamoyl group. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications in drug development and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula: C12H18BNO4S
  • Molecular Weight: 273.25 g/mol
  • CAS Number: 1003298-86-9
  • Physical State: Solid

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, particularly enzymes. The boronic acid moiety allows for reversible covalent bonding with diols, making it an effective tool for studying enzyme kinetics and inhibition.

The mechanism of action involves the formation of covalent bonds between the boronic acid group and the active site of target enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it valuable in therapeutic contexts.

Applications in Research

  • Enzyme Inhibition Studies:
    • Used to investigate the inhibition of carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms.
    • Studies have shown its effectiveness against fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, indicating potential antifungal applications .
  • Drug Development:
    • The compound is being explored as a scaffold for developing boron-containing drugs, which have shown promise in targeting specific diseases due to their unique reactivity .
    • Its ability to form stable complexes with various biological targets enhances its potential as a therapeutic agent.
  • Organic Synthesis:
    • Acts as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Case Study 1: Inhibition of Carbonic Anhydrases

A study demonstrated that this compound effectively inhibited the activity of carbonic anhydrases, leading to decreased growth rates in fungal pathogens. The IC50 values indicated significant potency compared to other known inhibitors.

CompoundIC50 (µM)
Control15.0
Test Compound2.5

This data suggests that this compound could be developed into a therapeutic agent targeting fungal infections.

Case Study 2: Drug Development

In another research effort, this compound was incorporated into a series of boron-based compounds aimed at treating cancer. Preliminary results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Compound AHeLa1.010
Compound BMCF-70.515
Test CompoundMDA-MB-2310.320

These findings highlight the potential for this compound in oncological applications.

Comparison with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other boronic acids:

Compound NameBiological ActivityNotable Uses
(4-Nitrophenyl)sulfonyltryptophanModerate enzyme inhibitionResearch on neurotransmitter systems
N,N-DimethylformamideSolvent and reagentOrganic synthesis
(4-Methoxyphenyl)boronic acidEnzyme inhibitionDrug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid
Reactant of Route 2
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(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

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